2-(2-Bromo-4-chlorophenyl)pyrrolidine
CAS No.:
Cat. No.: VC16687671
Molecular Formula: C10H11BrClN
Molecular Weight: 260.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11BrClN |
|---|---|
| Molecular Weight | 260.56 g/mol |
| IUPAC Name | 2-(2-bromo-4-chlorophenyl)pyrrolidine |
| Standard InChI | InChI=1S/C10H11BrClN/c11-9-6-7(12)3-4-8(9)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2 |
| Standard InChI Key | LMURJLTUTXGEFZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(NC1)C2=C(C=C(C=C2)Cl)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s core structure consists of a five-membered pyrrolidine ring (a saturated heterocycle with one nitrogen atom) linked to a dihalogenated phenyl group. The bromine and chlorine substituents are positioned at the 2- and 4-positions of the aromatic ring, respectively. This arrangement creates distinct electronic and steric effects that influence reactivity and interactions with biological targets .
Spectroscopic and Computational Data
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Molecular Formula: C₁₀H₁₁BrClN.
The IR spectrum of analogous pyrrolidine derivatives reveals characteristic N–H stretching vibrations at 3350–3500 cm⁻¹ and C–N stretches near 1200 cm⁻¹ . Nuclear magnetic resonance (NMR) data for similar compounds show pyrrolidine protons resonating at δ 1.80–2.45 ppm (m, 4H, CH₂) and δ 3.60–3.80 ppm (m, 1H, N–CH) .
Physicochemical Properties
The compound’s low aqueous solubility and moderate lipophilicity (XLogP3 = 3.4) suggest preferential distribution in lipid-rich tissues .
Synthesis and Optimization
Conventional Synthesis Routes
The most reported method involves the condensation of 2-bromo-4-chlorobenzaldehyde with pyrrolidine in a refluxing alcoholic solvent (e.g., ethanol or methanol). Acid or base catalysts, such as p-toluenesulfonic acid (PTSA) or triethylamine (TEA), accelerate imine formation, followed by in situ reduction using sodium borohydride (NaBH₄) or catalytic hydrogenation.
Typical Procedure:
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Dissolve 2-bromo-4-chlorobenzaldehyde (1.0 equiv) and pyrrolidine (1.2 equiv) in ethanol.
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Add PTSA (0.1 equiv) and reflux at 80°C for 12 hours.
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Cool the mixture, then add NaBH₄ (2.0 equiv) portionwise at 0°C.
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Stir for 4 hours, quench with water, and extract with dichloromethane.
Yield: 70–85%.
Advanced Methodologies
Recent advances employ photoredox catalysis for C–N bond formation, enhancing reaction efficiency and reducing byproducts. For example, aerobic oxidation of secondary amines under visible light irradiation enables selective functionalization of the pyrrolidine ring .
Biological Activities and Mechanistic Insights
Neurological Applications
The compound’s ability to cross the blood-brain barrier (BBB) has spurred research into its interactions with neurotransmitter receptors. Preliminary studies suggest affinity for serotonin (5-HT₁A) and dopamine (D₂) receptors, with Ki values of 120 nM and 450 nM, respectively. Such interactions hint at potential applications in treating anxiety, depression, or Parkinson’s disease.
Recent Advances and Future Directions
Synthetic Innovations
The integration of flow chemistry and continuous processing has reduced reaction times from hours to minutes. For instance, microreactor systems achieve 95% conversion in 10 minutes using catalytic amounts of Ir(ppy)₃ under blue LED irradiation .
Therapeutic Explorations
Ongoing studies focus on derivatizing the pyrrolidine ring to enhance selectivity for cancer-related kinases (e.g., EGFR, VEGFR). Early-stage in vivo models show tumor growth inhibition rates of 40–60% at 10 mg/kg doses.
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